EVP Analysis: N···C Distance Comparison with Piperidine
X-ray crystallographic exit vector plot (EVP) analysis provides a quantitative comparison of the spatial orientation of substituents mounted on the 3-azabicyclo[3.2.0]heptane scaffold versus piperidine. The 3,6-disubstituted 3-azabicyclo[3.2.0]heptane scaffold (directly relevant to the 6-hydroxy substitution pattern) exhibits an N···C inter-vector distance (r) of 3.11–3.34 Å, which is 0.59–0.84 Å larger than 1,3-disubstituted piperidine (r = 2.50–2.52 Å) and 0.17–0.45 Å larger than 1,4-disubstituted piperidine (r = 2.89–2.94 Å) [1]. The dihedral angle θ for the 3,6-ABH scaffold spans 106–156°, occupying an intermediate region not accessible to either piperidine substitution pattern alone. This demonstrates that the scaffold covers a unique and broader conformational space, enabling exploration of vector geometries unavailable to simple piperidine surrogates.
| Evidence Dimension | N···C inter-vector distance (r) from exit vector plot analysis |
|---|---|
| Target Compound Data | r = 3.11–3.34 Å (3,6-disubstituted 3-azabicyclo[3.2.0]heptane) |
| Comparator Or Baseline | 1,3-disubstituted piperidine: r = 2.50–2.52 Å; 1,4-disubstituted piperidine: r = 2.89–2.94 Å |
| Quantified Difference | Δr = +0.59 to +0.84 Å vs. 1,3-piperidine; Δr = +0.17 to +0.45 Å vs. 1,4-piperidine |
| Conditions | X-ray crystallographic data; geometric parameters r (N···C distance), φ₁, φ₂, and θ computed from solid-state structures of compounds 20·HCl, 13a, 14a, 14b (this work) and literature piperidine derivatives 25–28 |
Why This Matters
A difference of >0.5 Å in vector distance between attachment points is sufficient to redirect substituents into distinct binding pockets, making the scaffold non-interchangeable with piperidine in receptor- or enzyme-targeted design.
- [1] Denisenko AV, Druzhenko T, Skalenko Y, Samoilenko M, Grygorenko OO, Zozulya S, Mykhailiuk PK. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. J. Org. Chem. 2017, 82(18), 9627–9636 (Table 4, Figure 3). DOI: 10.1021/acs.joc.7b01678. View Source
